molecular formula C30H30N2O5 B11130051 1-(4-Butoxy-3-methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11130051
M. Wt: 498.6 g/mol
InChI Key: HZPVGFKIVNTSPY-UHFFFAOYSA-N
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Description

1-(4-BUTOXY-3-METHOXYPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BUTOXY-3-METHOXYPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-BUTOXY-3-METHOXYPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1-(4-BUTOXY-3-METHOXYPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-BUTOXY-3-METHOXYPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

1-(4-butoxy-3-methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O5/c1-6-7-13-36-22-12-11-20(16-24(22)35-5)27-26-28(33)21-14-17(2)18(3)15-23(21)37-29(26)30(34)32(27)25-10-8-9-19(4)31-25/h8-12,14-16,27H,6-7,13H2,1-5H3

InChI Key

HZPVGFKIVNTSPY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=C(C3=O)C=C(C(=C5)C)C)OC

Origin of Product

United States

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